![molecular formula C19H22F4N4O3S B11928468 N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP-1454 is a novel small-molecule activator of the pyruvate kinase M2 isoform. This compound has shown promise in modulating cellular metabolism and enhancing the immune response to checkpoint inhibitors in preclinical models of solid tumors . TP-1454 is currently being evaluated in clinical trials for its potential use in cancer therapy .
Méthodes De Préparation
The synthetic routes and reaction conditions for TP-1454 are proprietary and not publicly disclosed. . Industrial production methods for TP-1454 would likely involve large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy.
Analyse Des Réactions Chimiques
TP-1454 undergoes various chemical reactions, including:
Oxidation: TP-1454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: TP-1454 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions.
Applications De Recherche Scientifique
TP-1454 has several scientific research applications, including:
Mécanisme D'action
TP-1454 exerts its effects by activating the pyruvate kinase M2 isoform. Pyruvate kinase M2 is an enzyme responsible for catalyzing the last step of glycolysis, converting phosphoenolpyruvate to pyruvate. By activating pyruvate kinase M2, TP-1454 enhances glycolysis and modulates cellular metabolism. This activation can lead to a metabolic advantage for immune cells over cancer cells, potentially reversing the immune-suppressive microenvironment often observed in tumors . TP-1454 also enhances the immune response to checkpoint inhibitors, further contributing to its potential as a cancer therapeutic .
Comparaison Avec Des Composés Similaires
TP-1454 is unique in its ability to activate pyruvate kinase M2 and modulate cellular metabolism. Similar compounds include:
Mitapivat: A pyruvate kinase activator used in the treatment of pyruvate kinase deficiency.
FT-4202: Another pyruvate kinase activator being investigated for its potential in treating sickle cell disease. Compared to these compounds, TP-1454 is specifically designed for cancer therapy and has shown promise in enhancing the efficacy of checkpoint inhibitors.
Propriétés
Formule moléculaire |
C19H22F4N4O3S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26) |
Clé InChI |
GASMZUDGPKMAEI-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


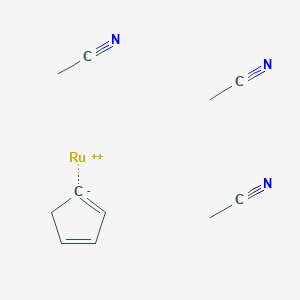
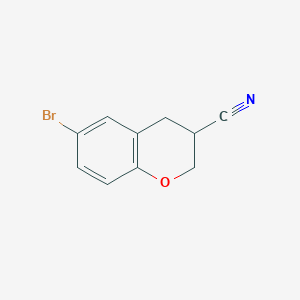

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
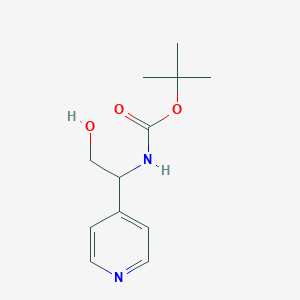
![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)
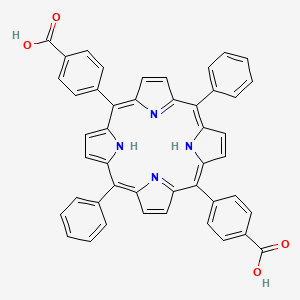
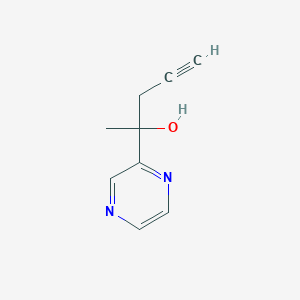
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
